molecular formula C12H8ClN3O3S3 B2971052 5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 330677-94-6

5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2971052
CAS No.: 330677-94-6
M. Wt: 373.84
InChI Key: ZYRVNWJFKPUYMY-UHFFFAOYSA-N
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Description

5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzothiazole ring system, along with the thiophene and sulfamoyl groups, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzothiazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized by reacting a suitable thiophene precursor with the benzothiazole derivative under appropriate conditions.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
  • 5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide
  • 5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Uniqueness

5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the benzothiazole, sulfamoyl, and thiophene moieties contributes to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3S3/c13-10-4-3-8(20-10)11(17)16-12-15-7-2-1-6(22(14,18)19)5-9(7)21-12/h1-5H,(H2,14,18,19)(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRVNWJFKPUYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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